molecular formula C25H32O3 B12620216 [4-(4-Decylbenzoyl)phenyl]acetic acid CAS No. 918500-13-7

[4-(4-Decylbenzoyl)phenyl]acetic acid

Katalognummer: B12620216
CAS-Nummer: 918500-13-7
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: QKGQCYJECFJBDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Decylbenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C25H32O3 It consists of a phenylacetic acid core substituted with a decylbenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Decylbenzoyl)phenyl]acetic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where decylbenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(4-Decylbenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

[4-(4-Decylbenzoyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [4-(4-Decylbenzoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid: A simpler analog without the decylbenzoyl group.

    4-Benzyloxyphenylacetic acid: Similar structure with a benzyloxy group instead of a decylbenzoyl group.

Uniqueness

[4-(4-Decylbenzoyl)phenyl]acetic acid is unique due to the presence of the decylbenzoyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.

Eigenschaften

CAS-Nummer

918500-13-7

Molekularformel

C25H32O3

Molekulargewicht

380.5 g/mol

IUPAC-Name

2-[4-(4-decylbenzoyl)phenyl]acetic acid

InChI

InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)25(28)23-17-13-21(14-18-23)19-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27)

InChI-Schlüssel

QKGQCYJECFJBDW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.